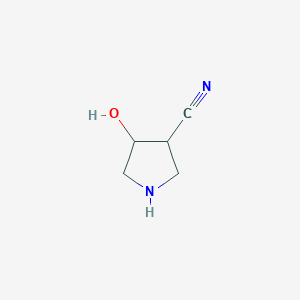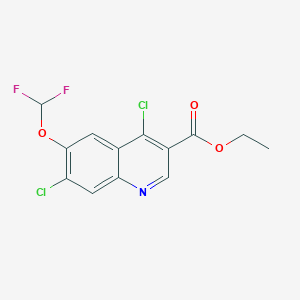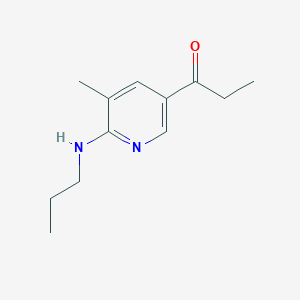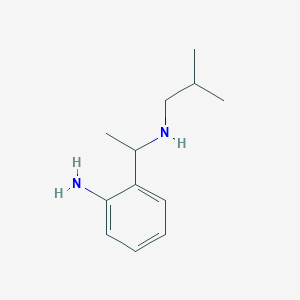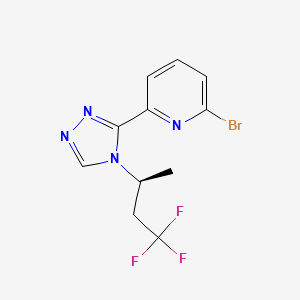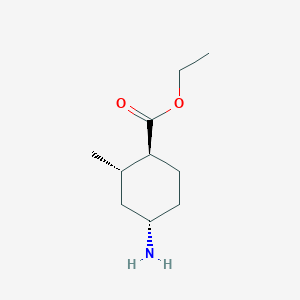
(2,3-Dimethylphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that features a ketone functional group attached to a 2,3-dimethylphenyl ring and a pyridin-3-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with pyridin-3-ylmethanone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(2,3-Dimethylphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds or participate in other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethylphenyl)(pyridin-2-yl)methanone
- (2,3-Dimethylphenyl)(pyridin-4-yl)methanone
- (3,4-Dimethylphenyl)(pyridin-3-yl)methanone
Uniqueness
(2,3-Dimethylphenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the pyridin-3-yl group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
1187167-51-6 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-7-13(11(10)2)14(16)12-6-4-8-15-9-12/h3-9H,1-2H3 |
InChI Key |
PHBLYBZTDZAZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


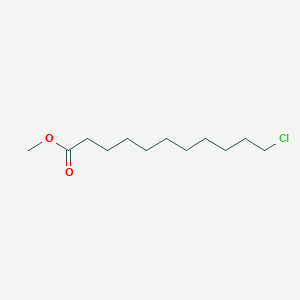
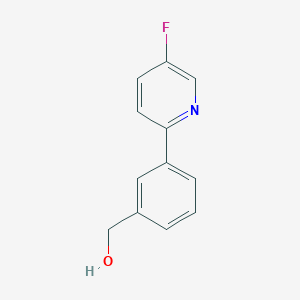

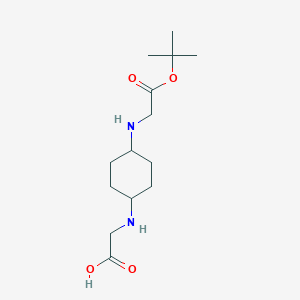
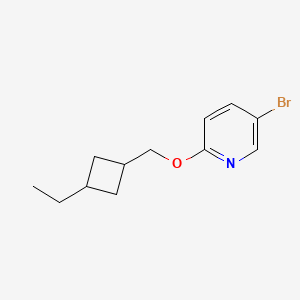
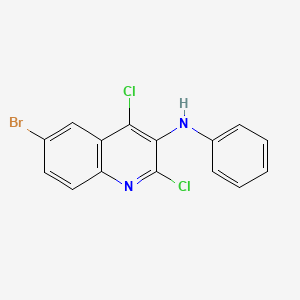
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B12997302.png)
